2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methoxyethyl)acetamide
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Overview
Description
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methoxyethyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the ethyl group can be oxidized to form ethyl esters or carboxylic acids.
Reduction: : The triazolopyrimidine core can be reduced to form simpler derivatives.
Substitution: : The methoxyethyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Ethyl acetate, ethyl benzoate, and other ethyl derivatives.
Reduction: : Reduced triazolopyrimidines and their derivatives.
Substitution: : Modified triazolopyrimidines with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: : It can be used as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biology: : Its biological activity can be studied to understand its effects on cellular processes and pathways.
Chemistry: : It serves as a versatile intermediate for the synthesis of other complex molecules.
Industry: : It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methoxyethyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the ethyl and methoxyethyl groups. Similar compounds include other triazolopyrimidines and related heterocyclic compounds. These compounds share common structural motifs but differ in their substituents and biological activities.
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3/c1-3-17-10-9(14-15-17)11(19)16(7-13-10)6-8(18)12-4-5-20-2/h7H,3-6H2,1-2H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRPOACKOIILGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCCOC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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